molecular formula C11H17N5 B11829079 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11829079
M. Wt: 219.29 g/mol
InChI Key: VNFPJCIMEBFXTM-UHFFFAOYSA-N
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Description

6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine familyThe structure of this compound consists of a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine include other pyrazolopyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The hydrazinyl group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)hydrazine

InChI

InChI=1S/C11H17N5/c1-6(2)8-5-9(14-12)13-11-10(8)7(3)15-16(11)4/h5-6H,12H2,1-4H3,(H,13,14)

InChI Key

VNFPJCIMEBFXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)NN)C(C)C)C

Origin of Product

United States

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